molecular formula C15H16N6OS2 B2894961 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 941007-50-7

2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B2894961
CAS No.: 941007-50-7
M. Wt: 360.45
InChI Key: RFKXIODOVZKDOX-UHFFFAOYSA-N
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Description

2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two key heterocyclic systems: a tetrazole and a thiazole ring. Tetrazole derivatives are widely recognized as bioisosteres for carboxylic acids and amide moieties, offering improved metabolic stability and beneficial physicochemical properties, which are crucial for optimizing the pharmacokinetic profiles of drug candidates . Concurrently, the thiazole scaffold is a privileged structure in pharmacology, known to confer a range of biological activities, including antibacterial, antifungal, and antihypertensive effects . The specific integration of these pharmacophores makes this compound a valuable scaffold for investigating new therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for screening against various biological targets. Its mechanism of action is highly dependent on the specific research context but may involve interaction with enzymes or receptors that recognize the tetrazole and thiazole motifs. This product is intended for research and development applications exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-9-4-5-12(10(2)8-9)21-15(18-19-20-21)24-11(3)13(22)17-14-16-6-7-23-14/h4-8,11H,1-3H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXIODOVZKDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a synthetic molecule that incorporates various pharmacologically relevant moieties, including a tetrazole and thiazole. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17N7OS
  • Molecular Weight : 391.45 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the tetrazole and thiazole rings. These moieties are known for their roles in various biological processes, including enzyme inhibition and receptor modulation.

  • Tetrazole Ring : Often involved in the inhibition of certain enzymes and receptors, contributing to anti-inflammatory and analgesic effects.
  • Thiazole Ring : Associated with anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazoles have been shown to induce apoptosis in tumor cells by modulating pathways related to Bcl-2 family proteins .

CompoundCell LineIC50 (µM)
Example 1A-431 (skin cancer)1.98 ± 1.22
Example 2U251 (glioblastoma)23.30 ± 0.35

The compound under review has shown promising results in preliminary studies, suggesting it could enhance the effectiveness of existing chemotherapeutic agents .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Thiazole derivatives have been documented to exhibit anticonvulsant properties through modulation of neurotransmitter systems .

Study 1: Antitumor Efficacy

In a study involving various thiazole derivatives, one compound demonstrated an IC50 value significantly lower than doxorubicin, a standard chemotherapy drug. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Study 2: Neuroprotective Effects

Another investigation focused on a series of tetrazole-containing compounds for their neuroprotective effects in models of epilepsy. The results indicated that specific substitutions on the tetrazole ring could enhance protective effects against neuronal damage .

Comparison with Similar Compounds

Acetamide-Based Thiazole-Triazole Derivatives (Compounds 9a–9e)

Key Differences :

  • Backbone : Compounds 9a–9e (e.g., 9c: C₂₈H₂₂BrN₇O₂S) utilize an acetamide linkage instead of propanamide, shortening the carbon chain .
  • Substitution : The thiazole ring in 9a–9e is substituted at the 5-position (e.g., N-(2-phenyl-1,3-thiazol-5-yl)), whereas the target compound has a 2-position thiazole .
  • The target compound’s elongated propanamide chain may alter binding kinetics .

Table 1: Structural and Activity Comparison

Compound Backbone Thiazole Position Molecular Weight (g/mol) Key Activity
Target Compound Propanamide 2 353.45 Under investigation
9c Acetamide 5 628.49 α-Glucosidase inhibition

Tetrazole Analog of Clofibric Acid (Compound 1)

Key Differences :

  • Linkage: Compound 1 (C₁₁H₁₂ClN₅O₂) replaces the thioether with a phenoxy group, reducing sulfur-based reactivity .
  • Bioavailability: In rat models, Compound 1 showed 72% oral bioavailability, attributed to its chloro-phenoxy group enhancing metabolic stability. The target compound’s thioether may confer different pharmacokinetics .

Table 2: Pharmacokinetic Comparison

Compound Functional Group Bioavailability (Rat) Therapeutic Target
Target Compound Thioether Not reported Potential antimicrobial
Compound 1 Phenoxy 72% DMT2, dyslipidemia

Triazole-Thio-Acetamide Derivatives ()

Key Differences :

  • Synthesis : ’s derivative uses hydrazide instead of propanamide, synthesized via propan-2-ol reflux. The target compound’s propanamide may require milder conditions .

Tetrazole-Containing Pharmaceuticals (e.g., Valsartan)

Key Differences :

  • Valsartan (C₂₄H₂₉N₅O₃) includes a biphenyl-tetrazole system for angiotensin II receptor antagonism. The target compound’s simpler structure lacks the biphenyl moiety, likely narrowing its target spectrum .

Q & A

Q. What are the standard synthetic routes and characterization techniques for synthesizing 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide?

Methodological Answer: The synthesis typically involves multi-step pathways:

Step 1: Formation of the tetrazole-thioether intermediate via nucleophilic substitution. For example, reacting a substituted tetrazole with a thiol-containing precursor under alkaline conditions (e.g., NaH or NaOH in ethanol) .

Step 2: Coupling the intermediate with a thiazol-2-amine derivative using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF .

Purification: Recrystallization from hot ethanol or column chromatography with ethyl acetate/hexane mixtures.

Characterization Techniques:

  • NMR Spectroscopy: Confirm regioselectivity of the tetrazole ring (e.g., ¹H NMR peaks at δ 2.3–2.5 ppm for methyl groups on the aryl ring) .
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • IR Spectroscopy: Identify thioether (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionsImpact on Yield/PurityReference
CatalystBleaching Earth Clay (pH 12.5)Enhances regioselectivity
SolventPEG-400 or DMFImproves solubility
Reaction Temperature70–80°CMinimizes side reactions
Purification MethodRecrystallization (water/ethanol)Achieves >95% purity

Q. How can researchers validate the structural integrity of this compound using spectroscopic data?

Methodological Answer:

  • ¹H NMR:
    • Aryl protons (2,4-dimethylphenyl): δ 6.8–7.2 ppm (doublets for para-substitution).
    • Thiazole protons: δ 7.3–7.5 ppm (singlet for H-5) .
  • ¹³C NMR:
    • Carbonyl (C=O): ~168 ppm.
    • Tetrazole ring carbons: ~145–150 ppm .
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to the molecular formula C₁₈H₁₈N₆O₂S₂ (exact mass: 438.08 g/mol).

Q. Table 2: Representative Spectroscopic Data

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2,4-Dimethylphenyl2.3 (s, 6H)21.5, 138.2-
Tetrazole (C–S)-145.7650–680
Amide (N–H)10.2 (s, 1H)168.11550 (N–H bend)

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening: Test alternatives to EDC/HCl, such as HOBt/DCC, to reduce racemization .
  • Solvent Effects: Compare polar aprotic solvents (DMF vs. THF) to enhance nucleophilicity of the thiazol-2-amine .
  • Temperature Gradients: Perform reactions at 0–5°C to stabilize intermediates, then gradually warm to room temperature .
  • Kinetic Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates early .

Data Contradiction Analysis:
Conflicting reports on solvent efficacy (e.g., PEG-400 vs. DMF) may arise from differences in substituent electronic effects. For electron-deficient aryl groups, DMF improves solubility, while PEG-400 favors sterically hindered substrates .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Target Selectivity Profiling: Use molecular docking to compare binding affinities with related enzymes (e.g., COX-2 vs. EGFR). Adjust substituents on the thiazole ring to modulate selectivity .
  • Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolites that may interfere with activity measurements .
  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Example Finding:
A 2025 study reported conflicting IC₅₀ values (5 μM vs. 20 μM) against a kinase target. Further analysis revealed that the lower value was obtained using a truncated enzyme, while the higher value reflected full-length protein with regulatory domains .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or glycoside groups at the acetamide moiety to enhance hydrophilicity .
  • Co-Crystallization: Screen with cyclodextrins or sulfonic acid co-formers to stabilize the compound in aqueous media .
  • pH-Dependent Solubility: Modify the tetrazole’s pKa (e.g., via electron-withdrawing substituents) to increase ionization at physiological pH .

Q. Table 3: Solubility Optimization Strategies

StrategyModification SiteImpact on SolubilityBioactivity RetentionReference
Phosphate ProdrugAcetamide (-NH)+50% in PBSYes (via enzymatic cleavage)
Sulfobutyl-β-CD ComplexThiazole ring+80% in waterPartial

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